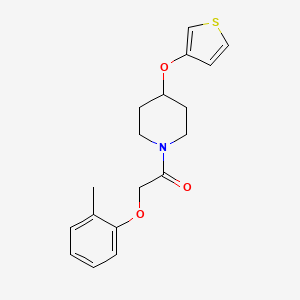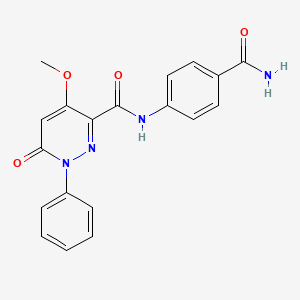
N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H16N4O4 and its molecular weight is 364.361. The purity is usually 95%.
BenchChem offers high-quality N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery of Met Kinase Inhibitors
Research has led to the identification of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, through specific structural modifications, have demonstrated improved enzyme potency and aqueous solubility, leading to complete tumor stasis in Met-dependent human gastric carcinoma models. This class of compounds, exemplified by BMS-777607, has entered phase I clinical trials due to its favorable pharmacokinetic and preclinical safety profiles (G. M. Schroeder et al., 2009).
Synthesis and Antimicrobial Study
Another area of application involves the synthesis of fluoroquinolone-based 4-thiazolidinones, showing potential in antimicrobial activity. These compounds were synthesized from a lead molecule, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and displayed significant antifungal and antibacterial activities, highlighting the versatility of the chemical scaffold in addressing various microbial threats (N. Patel & S. D. Patel, 2010).
Design and Evaluation of c-Met Kinase Inhibitors
Further advancements include the design, synthesis, and biological evaluation of novel compounds containing 4-methyl-6-oxo-1,6-dihydropyridazine- 3-carboxamide moieties as c-Met kinase inhibitors. These compounds have shown moderate to good antitumor activities across various cancer cell lines, emphasizing the critical role of structural elements in enhancing antitumor efficacy. The most promising compound in this series demonstrated remarkable cytotoxicity, underscoring the potential of such molecules in cancer therapy (Ju Liu et al., 2020).
Antiproliferative Activity
Additionally, the synthesis and crystal structure analysis of certain carboxamide derivatives have been linked to significant antiproliferative activities against cancer cell lines. This research illustrates the potential of these compounds in serving as a basis for developing new anticancer agents, demonstrating the diverse applicability of such chemical structures in medicinal chemistry (J. Lu et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to have a noticeable in vitro vegfr-2 inhibitory effect . VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) signaling pathway, which plays a significant role in angiogenesis, the process of new blood vessel formation .
Mode of Action
It’s suggested that similar compounds interact with their targets, such as vegfr-2, leading to inhibition of the target’s function . This interaction can result in changes such as a reduction in angiogenesis, which is crucial for the growth and spread of cancer cells .
Biochemical Pathways
Given its potential inhibitory effect on vegfr-2, it can be inferred that it may affect the vegf signaling pathway . This pathway is crucial for angiogenesis, and its inhibition can lead to reduced blood vessel formation, potentially limiting the growth and spread of cancer cells .
Result of Action
Similar compounds have shown a considerable rise in the caspase-3 level and a significant reduction in tnf- α . Caspase-3 is a crucial enzyme in apoptosis, or programmed cell death, while TNF-α is a cell signaling protein involved in systemic inflammation. Therefore, the compound’s action could potentially lead to increased cell death and reduced inflammation .
properties
IUPAC Name |
N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-27-15-11-16(24)23(14-5-3-2-4-6-14)22-17(15)19(26)21-13-9-7-12(8-10-13)18(20)25/h2-11H,1H3,(H2,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLJXHXQTPHSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

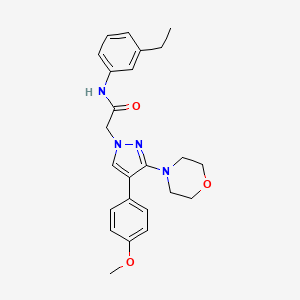
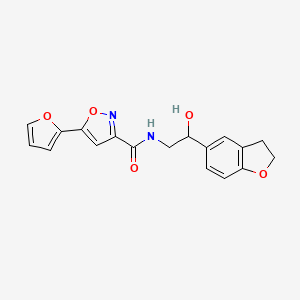
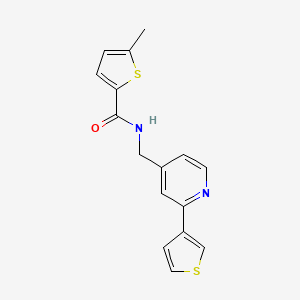
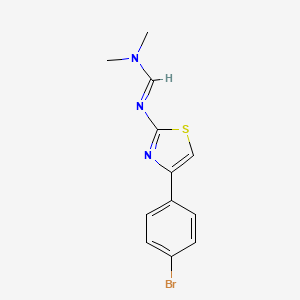
![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2633274.png)
![2-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2633278.png)
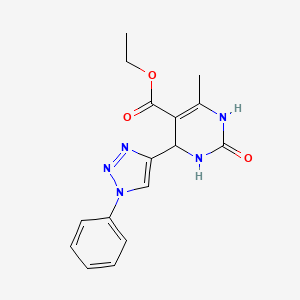
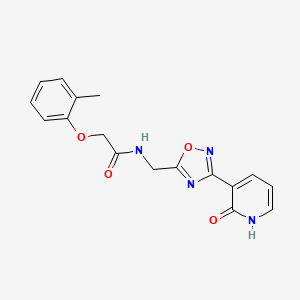

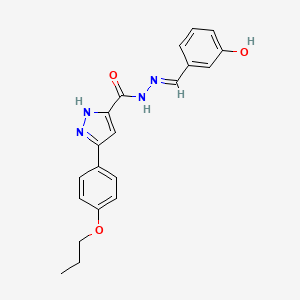
![2,4-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2633285.png)
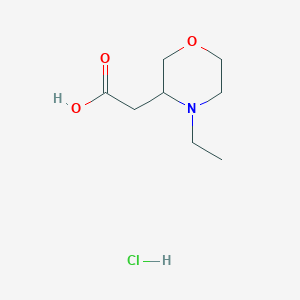
![2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2633287.png)
